N-(4-cyano-1-methylpyrazol-3-yl)-1,2,3,4-tetrahydronaphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-cyano-1-methylpyrazol-3-yl)-1,2,3,4-tetrahydronaphthalene-2-carboxamide, also known as TAK-915, is a small molecule drug that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease. TAK-915 is a selective antagonist of the G protein-coupled receptor GPR139, which is primarily expressed in the brain.
作用機序
N-(4-cyano-1-methylpyrazol-3-yl)-1,2,3,4-tetrahydronaphthalene-2-carboxamide acts as a selective antagonist of the GPR139 receptor, which is primarily expressed in the brain. The exact function of GPR139 is not well understood, but it has been suggested to play a role in regulating neurotransmitter release and neuronal excitability. By blocking the activity of GPR139, N-(4-cyano-1-methylpyrazol-3-yl)-1,2,3,4-tetrahydronaphthalene-2-carboxamide may modulate these processes and improve cognitive function.
Biochemical and Physiological Effects:
N-(4-cyano-1-methylpyrazol-3-yl)-1,2,3,4-tetrahydronaphthalene-2-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and other cognitive disorders. The drug has also been shown to increase the release of the neurotransmitter acetylcholine in the brain, which is important for learning and memory processes.
実験室実験の利点と制限
One advantage of N-(4-cyano-1-methylpyrazol-3-yl)-1,2,3,4-tetrahydronaphthalene-2-carboxamide is its selectivity for the GPR139 receptor, which reduces the risk of off-target effects. However, the drug has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several potential future directions for research on N-(4-cyano-1-methylpyrazol-3-yl)-1,2,3,4-tetrahydronaphthalene-2-carboxamide. One area of interest is investigating the drug's effects on other cognitive disorders, such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to determine the safety and efficacy of N-(4-cyano-1-methylpyrazol-3-yl)-1,2,3,4-tetrahydronaphthalene-2-carboxamide in humans, and to optimize dosing and administration schedules for potential clinical use.
合成法
The synthesis of N-(4-cyano-1-methylpyrazol-3-yl)-1,2,3,4-tetrahydronaphthalene-2-carboxamide involves a multi-step process that begins with the reaction of 4-cyano-1-methylpyrazole with 2-bromo-1,2,3,4-tetrahydronaphthalene to form an intermediate compound. This intermediate is then reacted with 2-aminobenzamide to produce N-(4-cyano-1-methylpyrazol-3-yl)-1,2,3,4-tetrahydronaphthalene-2-carboxamide.
科学的研究の応用
N-(4-cyano-1-methylpyrazol-3-yl)-1,2,3,4-tetrahydronaphthalene-2-carboxamide has been the subject of several preclinical studies to investigate its potential therapeutic effects in cognitive disorders. In a study published in the Journal of Pharmacology and Experimental Therapeutics, N-(4-cyano-1-methylpyrazol-3-yl)-1,2,3,4-tetrahydronaphthalene-2-carboxamide was shown to improve cognitive function in a mouse model of Alzheimer's disease. Another study published in the Journal of Medicinal Chemistry demonstrated that N-(4-cyano-1-methylpyrazol-3-yl)-1,2,3,4-tetrahydronaphthalene-2-carboxamide improved memory and learning in rats.
特性
IUPAC Name |
N-(4-cyano-1-methylpyrazol-3-yl)-1,2,3,4-tetrahydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-20-10-14(9-17)15(19-20)18-16(21)13-7-6-11-4-2-3-5-12(11)8-13/h2-5,10,13H,6-8H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCHSIRSZSVKFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)NC(=O)C2CCC3=CC=CC=C3C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyano-1-methylpyrazol-3-yl)-1,2,3,4-tetrahydronaphthalene-2-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。